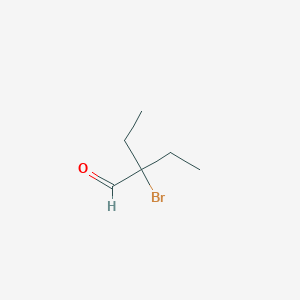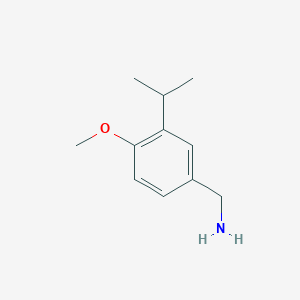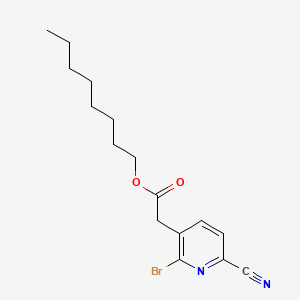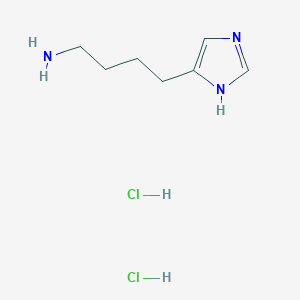
4-(1H-imidazol-4-yl)butan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H13N3.2ClH and a molecular weight of 212.12 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride typically involves the reaction of 4-(1H-imidazol-4-yl)butan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
- Dissolution of 4-(1H-imidazol-4-yl)butan-1-amine in a suitable solvent such as ethanol or water.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration or crystallization .
Industrial Production Methods
Industrial production of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a ligand for metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, forming stable complexes that can modulate various biological processes. Additionally, the compound can interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-imidazol-4-yl)butan-1-amine: The parent compound without the dihydrochloride salt.
1H-imidazole-4-carboxylic acid: An oxidized derivative of the imidazole ring.
4-(1H-imidazol-1-yl)phenol: A phenolic derivative of imidazole.
Uniqueness
4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions and interact with various biological targets. This makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H15Cl2N3 |
|---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
4-(1H-imidazol-5-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c8-4-2-1-3-7-5-9-6-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H |
InChI-Schlüssel |
PTMRRQPUUJQZPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)CCCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
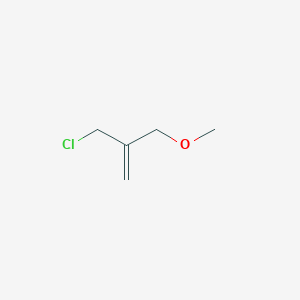
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
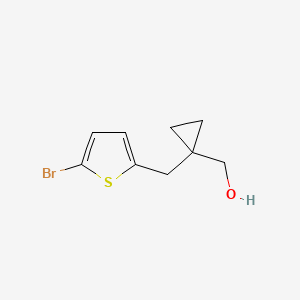
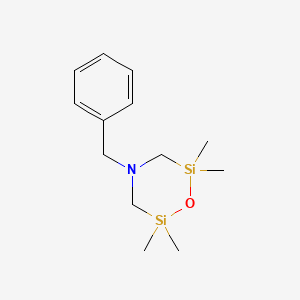
![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)


